molecular formula C16H15FN2O2S2 B2898942 2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868216-71-1

2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2898942
CAS No.: 868216-71-1
M. Wt: 350.43
InChI Key: PHGJFFAVZKIXJI-UHFFFAOYSA-N
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Description

2-((3-Fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a thioether linkage, and a phenylsulfonyl group attached to a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-fluorobenzyl chloride with thiourea to form 3-fluorobenzylthiourea. This intermediate is then reacted with phenylsulfonyl chloride under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((3-Fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the sulfonyl group or the imidazole ring.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while nucleophilic substitution of the fluorobenzyl group can lead to various substituted benzyl derivatives.

Scientific Research Applications

2-((3-Fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Chlorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole
  • 2-((3-Bromobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole
  • 2-((3-Methylbenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

Uniqueness

2-((3-Fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S2/c17-14-6-4-5-13(11-14)12-22-16-18-9-10-19(16)23(20,21)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGJFFAVZKIXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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